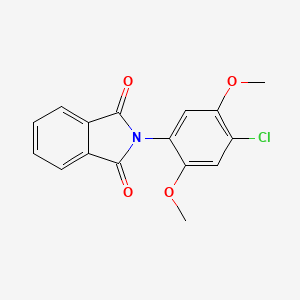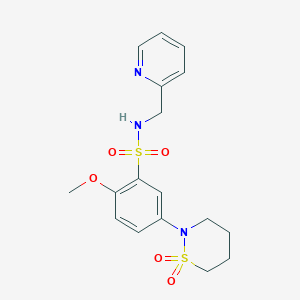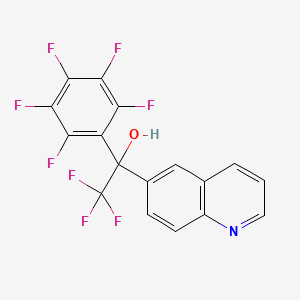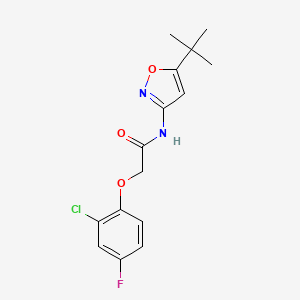
phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanoate is a synthetic compound that has gained increasing attention in scientific research due to its potential biological activities. This compound is also known as Compound 1, and it belongs to the family of isoindoline derivatives.
作用機序
The mechanism of action of Compound 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to cancer cell death. Inflammatory responses are also regulated by signaling pathways, and Compound 1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Compound 1 inhibits the activity of HDACs, leading to changes in gene expression. It has also been shown to inhibit the activity of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. In addition, Compound 1 has been shown to induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have shown that Compound 1 has anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of Compound 1 is its versatility in biological assays. It has been tested in a variety of in vitro and in vivo models, demonstrating its potential as a therapeutic agent for various diseases. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. However, one limitation of Compound 1 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Compound 1. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of Compound 1 and its effects on various signaling pathways. Another direction is to optimize the synthesis of Compound 1 to increase its yield and purity. Finally, the development of more water-soluble derivatives of Compound 1 could improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, Compound 1 is a synthetic compound that has shown promising biological activities in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for therapeutic use.
合成法
Compound 1 can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-nitrobenzaldehyde with glycine to form a Schiff base, which is then cyclized to form an isoindoline derivative. The resulting compound is then esterified with phenylpropanoic acid to yield Compound 1. The synthesis of Compound 1 has been optimized to produce high yields and purity.
科学的研究の応用
Compound 1 has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that Compound 1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, Compound 1 has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
phenyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c26-21-18-8-4-5-9-19(18)22(27)24(21)20(23(28)31-17-6-2-1-3-7-17)14-15-10-12-16(13-11-15)25(29)30/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALLRYFLZOWKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5012833.png)
![1-(4-fluorophenyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5012838.png)
methyl]-3-hydroxynaphthoquinone](/img/structure/B5012843.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5012844.png)
![1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)

![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)

![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)

![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)
![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
